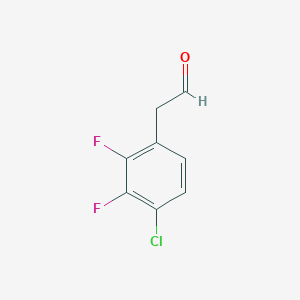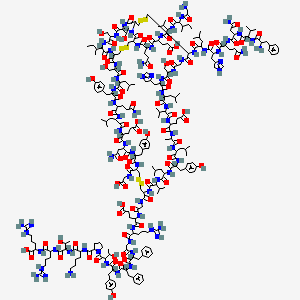![molecular formula C44H41NO8 B13397413 Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)
Fmoc-[Fmoc-Hmb]-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-[Fmoc-Hmb]-Leu-OH is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydroxymethylbenzoyl (Hmb) group, and a leucine (Leu) residue. This combination is designed to facilitate the synthesis of peptides by protecting the amino group and enhancing the stability of the peptide chain during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-[Fmoc-Hmb]-Leu-OH typically involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected using the Fmoc group. This is achieved by reacting leucine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Attachment of the Hmb Group: The hydroxymethylbenzoyl group is introduced by reacting the Fmoc-protected leucine with Hmb chloride.
Final Fmoc Protection: The final Fmoc group is added to the compound to protect the newly formed peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-quality reagents and solvents is crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-[Fmoc-Hmb]-Leu-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling.
Coupling Reactions: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Cleavage: The compound can be cleaved from the solid support using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as HBTU or HATU in the presence of bases like DIPEA.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
Scientific Research Applications
Fmoc-[Fmoc-Hmb]-Leu-OH is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of complex peptides and proteins, enabling the study of their structure and function.
Biology: The compound is used to create peptides for studying biological processes, such as enzyme-substrate interactions and protein-protein interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of Fmoc-[Fmoc-Hmb]-Leu-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Hmb group enhances the stability of the peptide chain. The compound facilitates the stepwise assembly of peptides on a solid support, allowing for the efficient synthesis of complex peptide sequences.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leu-OH: Lacks the Hmb group, making it less stable during synthesis.
Boc-Leu-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions rather than basic conditions.
Cbz-Leu-OH: Uses a carbobenzoxy (Cbz) protecting group, which requires hydrogenolysis for removal.
Uniqueness
Fmoc-[Fmoc-Hmb]-Leu-OH is unique due to the presence of both the Fmoc and Hmb groups. The Fmoc group provides efficient protection and deprotection under mild conditions, while the Hmb group enhances the stability of the peptide chain, reducing side reactions and improving overall yield and purity.
Properties
Molecular Formula |
C44H41NO8 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47) |
InChI Key |
ZFZVDKKVQNKRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide](/img/structure/B13397341.png)
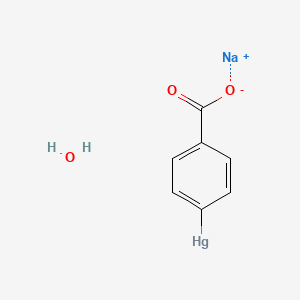
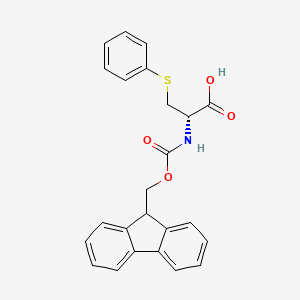
![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)

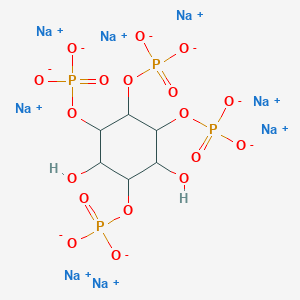
![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)
